molecular formula C19H20N6O2 B10912124 6-(furan-2-yl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10912124
M. Wt: 364.4 g/mol
InChI Key: MGWYZLWOJDYGFK-UHFFFAOYSA-N
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Description

6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its coupling with a pyridine moiety through a series of condensation and cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-(1-propylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-4-8-25-9-7-16(23-25)21-19(26)13-11-14(15-6-5-10-27-15)20-18-17(13)12(2)22-24(18)3/h5-7,9-11H,4,8H2,1-3H3,(H,21,23,26)

InChI Key

MGWYZLWOJDYGFK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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